
Carbamic acid, (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the butoxycarbonylamino group. The final step involves the formation of the azanium chloride salt. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted phenoxy derivatives.
Applications De Recherche Scientifique
[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride include other phenoxy derivatives and azanium salts. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
79763-36-3 |
|---|---|
Formule moléculaire |
C18H31ClN2O4 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
[3-[2-(butoxycarbonylamino)phenoxy]-2-hydroxypropyl]-tert-butylazanium;chloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-5-6-11-23-17(22)20-15-9-7-8-10-16(15)24-13-14(21)12-19-18(2,3)4;/h7-10,14,19,21H,5-6,11-13H2,1-4H3,(H,20,22);1H |
Clé InChI |
IRUAVRAJBQPHOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC=CC=C1OCC(C[NH2+]C(C)(C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


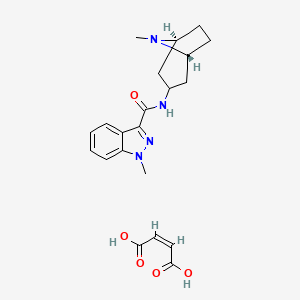
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
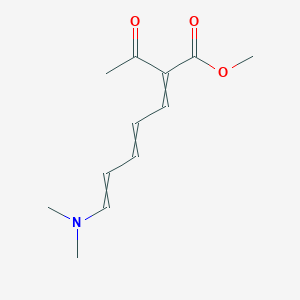
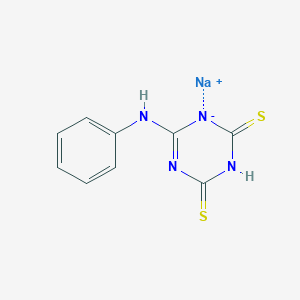

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
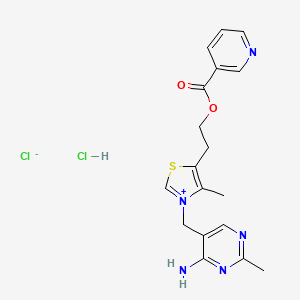
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
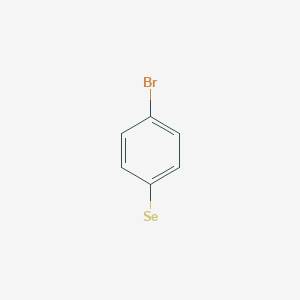


![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
